4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine
Overview
Description
The compound "4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine" is a derivative of the terpyridine family, which is known for its coordination chemistry with transition metals. Terpyridines are tridentate ligands that can form complexes with a variety of metals, and the introduction of tert-butyl groups at the 4-positions can significantly alter the physical and chemical properties of these complexes .
Synthesis Analysis
The synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine involves the introduction of a sterically demanding tert-butyl group at the 4'-position of the terpyridine ligand. This modification is expected to influence the packing of the molecules in the solid state, preventing typical face-to-face π-interactions and promoting CH···N hydrogen bonds and weak CH···π contacts . Other synthetic strategies for terpyridine derivatives include the reaction of 2,6-bis-(pyrid-2-yl)-4-pyridone with various electrophiles to introduce different functionalities at the 4'-position .
Molecular Structure Analysis
The molecular structure of 4'-tert-butyl-2,2':6',2''-terpyridine is characterized by the presence of bulky tert-butyl substituents, which can prevent the typical π-stacking interactions seen in simpler terpyridine ligands. The steric hindrance caused by the tert-butyl groups creates a unique packing arrangement in the solid state, where the molecules align with alternating terpyridine and tert-butyl domains .
Chemical Reactions Analysis
The presence of the tert-butyl group in the 4'-position of terpyridine ligands can influence the reactivity and selectivity of the metal complexes formed. For instance, sterically hindered pyridinium salts, which share some structural similarities with tert-butyl-substituted terpyridines, have been shown to catalyze highly stereoselective glycosylation reactions . Additionally, the tert-butyl group has been found to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving homogeneity and reproducibility while inhibiting homo-coupling .
Physical and Chemical Properties Analysis
The introduction of tert-butyl groups to the terpyridine ligand can slightly increase electron donation to the metal center, as suggested by cyclic voltammetric data . The physical properties of the complexes, such as solubility and crystallinity, are also affected by the steric bulk of the tert-butyl groups. In the context of dye-sensitized solar cells, the addition of 4-tert-butylpyridine to redox electrolytes has been shown to significantly improve performance by shifting the TiO2 band edge and increasing electron lifetime .
Scientific Research Applications
Photochemical and Thermal Synthesis
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine has been utilized in the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes. These complexes are characterized by their ability to undergo ligand interchange under photochemical conditions, highlighting their potential in a wide range of applications involving various entering ligands such as thioethers, ethers, pyridines, sulfoxides, nitriles, and amides (Bonnet et al., 2003).
Coordination Polymers and Oligomers
This compound plays a crucial role in the assembly of coordination polymers and oligomers. It serves as a building block, influencing the structure and properties of the resulting polymers. For instance, it has been used to create coordination polymers with divergent linkers, demonstrating the importance of its structural features in directing assembly processes (Constable et al., 2012).
Chemical Reactions and Transformations
The terpyridine framework, including derivatives like 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, has shown to undergo chemical transformations such as dearomatization and functionalization under specific conditions. This property can be pivotal in understanding and developing new chemical processes (Jantunen et al., 2006).
Luminescence Enhancement
This compound has been involved in studies related to the enhancement of luminescence in lanthanide-centered complexes. The introduction of specific substituents on the terpyridine unit, such as the tert-butyl groups, significantly increases the quantum yields of metal-centered luminescence, which is crucial for applications in luminescent materials (Murner et al., 2000).
Synthesis and Catalysis
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is instrumental in synthesizing various metal complexes, serving as a ligand that influences the electronic properties and catalytic behavior of these complexes. Its role in the synthesis and catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions has been particularly noted (Jones et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABMHJGSFUTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401057 | |
Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine | |
CAS RN |
115091-29-7 | |
Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115091-29-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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